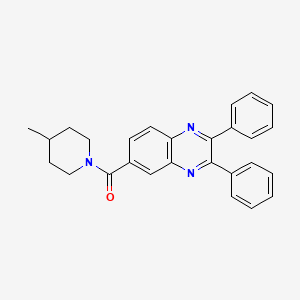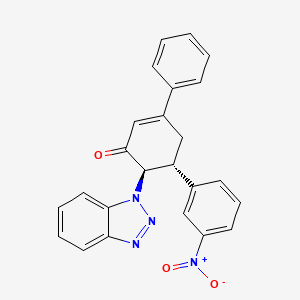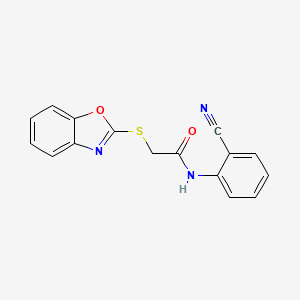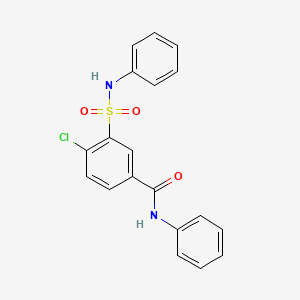![molecular formula C28H25N3O2 B11543841 2-hydroxy-2,2-bis(3-methylphenyl)-N'-[(Z)-phenyl(pyridin-3-yl)methylidene]acetohydrazide](/img/structure/B11543841.png)
2-hydroxy-2,2-bis(3-methylphenyl)-N'-[(Z)-phenyl(pyridin-3-yl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-2,2-bis(3-methylphenyl)-N’-[(Z)-phenyl(pyridin-3-yl)methylidene]acetohydrazide is a complex organic compound with a unique structure that includes aromatic rings and hydrazide functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2,2-bis(3-methylphenyl)-N’-[(Z)-phenyl(pyridin-3-yl)methylidene]acetohydrazide typically involves the condensation of 2-hydroxy-2,2-bis(3-methylphenyl)acetic acid with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to corresponding amines.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-hydroxy-2,2-bis(3-methylphenyl)-N’-[(Z)-phenyl(pyridin-3-yl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the aromatic rings can participate in π-π interactions, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide
- 2-hydroxy-2,2-bis(3-chlorophenyl)acetohydrazide
- 2-hydroxy-2,2-bis(3-methylphenyl)acetic acid
Uniqueness
2-hydroxy-2,2-bis(3-methylphenyl)-N’-[(Z)-phenyl(pyridin-3-yl)methylidene]acetohydrazide is unique due to its specific substitution pattern and the presence of both hydrazide and pyridine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C28H25N3O2 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-hydroxy-2,2-bis(3-methylphenyl)-N-[(Z)-[phenyl(pyridin-3-yl)methylidene]amino]acetamide |
InChI |
InChI=1S/C28H25N3O2/c1-20-9-6-14-24(17-20)28(33,25-15-7-10-21(2)18-25)27(32)31-30-26(22-11-4-3-5-12-22)23-13-8-16-29-19-23/h3-19,33H,1-2H3,(H,31,32)/b30-26- |
InChI Key |
HBNSRQFXRFFPBT-BXVZCJGGSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(C2=CC=CC(=C2)C)(C(=O)N/N=C(/C3=CC=CC=C3)\C4=CN=CC=C4)O |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=CC=CC(=C2)C)(C(=O)NN=C(C3=CC=CC=C3)C4=CN=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone](/img/structure/B11543760.png)


![4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl benzoate](/img/structure/B11543766.png)

![2-(4-Bromonaphthalen-1-YL)-N'-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11543777.png)
![4-({(E)-[2-methoxy-3-(prop-2-en-1-yl)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11543783.png)
![2-Ethoxy-4-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11543784.png)
![2,4-dibromo-6-[(Z)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11543792.png)

![2-(2,4-dimethylphenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11543803.png)
methanone](/img/structure/B11543811.png)

![4-(1,3-benzothiazol-2-yl)-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline](/img/structure/B11543845.png)
